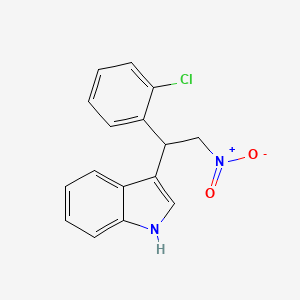
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2-chlorophenyl group and a nitroethyl group attached to the indole core, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetonitrile and indole.
Nitration: The 2-chlorophenylacetonitrile undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chlorophenyl-2-nitroethane.
Indole Formation: The 2-chlorophenyl-2-nitroethane is then reacted with indole in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(1-(2-Chlorophenyl)-2-aminoethyl)-1H-indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Aplicaciones Científicas De Investigación
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-(2-Bromophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.
3-(1-(2-Fluorophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a fluorine atom instead of chlorine.
3-(1-(2-Methylphenyl)-2-nitroethyl)-1H-indole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2 |
Clave InChI |
ILFMCPFMYQQSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


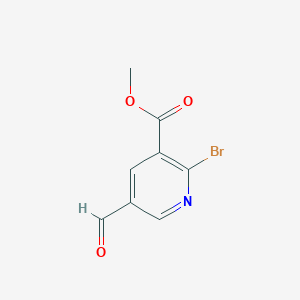


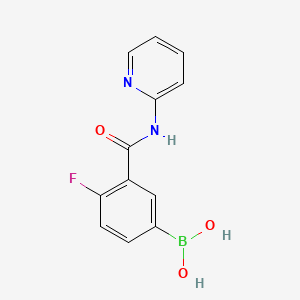
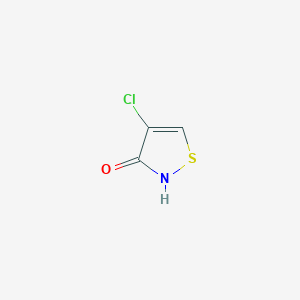
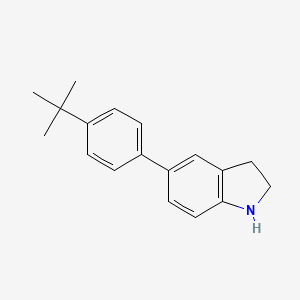


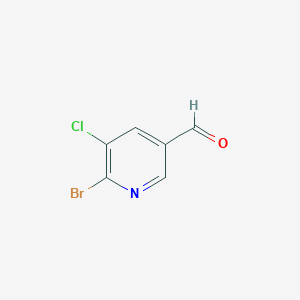

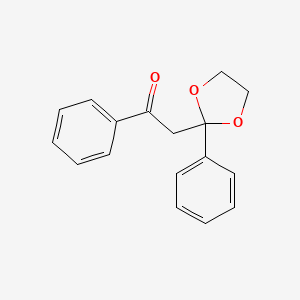
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
